molecular formula C7H8BrNO B6278874 3-(aminomethyl)-5-bromanyl-phenol CAS No. 1243363-90-7

3-(aminomethyl)-5-bromanyl-phenol

Cat. No.: B6278874
CAS No.: 1243363-90-7
M. Wt: 202
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(aminomethyl)-5-bromanyl-phenol is an organic compound that features a phenol group substituted with an aminomethyl group at the 3-position and a bromine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-5-bromanyl-phenol typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-5-bromanyl-phenol can undergo various types of chemical reactions:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc in acetic acid.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: 3-(aminomethyl)-phenol.

    Substitution: 3-(aminomethyl)-5-methoxy-phenol.

Scientific Research Applications

3-(aminomethyl)-5-bromanyl-phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-5-bromanyl-phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(aminomethyl)-5-bromanyl-phenol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its analogs with different halogen atoms. The bromine atom’s size and electronegativity can affect the compound’s chemical properties and biological activities, making it a valuable compound for specific applications.

Properties

CAS No.

1243363-90-7

Molecular Formula

C7H8BrNO

Molecular Weight

202

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.